molecular formula C21H20FN3O6S B12428909 Prulifloxacin-d8

Prulifloxacin-d8

Cat. No.: B12428909
M. Wt: 469.5 g/mol
InChI Key: PWNMXPDKBYZCOO-SQUIKQQTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Prulifloxacin-d8 is a deuterated form of prulifloxacin, a synthetic antibiotic belonging to the fluoroquinolone class. It is primarily used in scientific research as a stable isotope-labeled compound. Prulifloxacin itself is a prodrug that is metabolized in the body to its active form, ulifloxacin. The deuterated version, this compound, is used to study the pharmacokinetics and metabolic pathways of prulifloxacin due to its enhanced stability and traceability in biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of prulifloxacin-d8 involves the incorporation of deuterium atoms into the prulifloxacin molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions typically involve the use of a palladium or platinum catalyst under controlled temperature and pressure to ensure the selective incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium sources and advanced catalytic systems to achieve high yields and purity. The final product undergoes rigorous quality control to ensure its suitability for research applications .

Chemical Reactions Analysis

Types of Reactions

Prulifloxacin-d8, like its non-deuterated counterpart, undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various metabolites and derivatives of this compound, which are studied for their pharmacological properties and metabolic pathways .

Scientific Research Applications

Prulifloxacin-d8 is widely used in scientific research, particularly in the following fields:

Mechanism of Action

Prulifloxacin-d8, like prulifloxacin, exerts its effects by inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, this compound prevents bacterial cell division and leads to cell death. The deuterated form allows for detailed studies of these mechanisms due to its enhanced stability and traceability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Prulifloxacin-d8

This compound is unique due to its deuterated nature, which provides enhanced stability and allows for precise tracking in metabolic studies. This makes it a valuable tool in pharmacokinetic and pharmacodynamic research, offering insights that are not easily obtainable with non-deuterated compounds .

Properties

Molecular Formula

C21H20FN3O6S

Molecular Weight

469.5 g/mol

IUPAC Name

6-fluoro-1-methyl-7-[2,2,3,3,5,5,6,6-octadeuterio-4-[(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl]piperazin-1-yl]-4-oxo-1H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylic acid

InChI

InChI=1S/C21H20FN3O6S/c1-10-16(31-21(29)30-10)9-23-3-5-24(6-4-23)15-8-14-12(7-13(15)22)18(26)17(20(27)28)19-25(14)11(2)32-19/h7-8,11H,3-6,9H2,1-2H3,(H,27,28)/i3D2,4D2,5D2,6D2

InChI Key

PWNMXPDKBYZCOO-SQUIKQQTSA-N

Isomeric SMILES

[2H]C1(C(N(C(C(N1CC2=C(OC(=O)O2)C)([2H])[2H])([2H])[2H])C3=C(C=C4C(=C3)N5C(SC5=C(C4=O)C(=O)O)C)F)([2H])[2H])[2H]

Canonical SMILES

CC1N2C3=CC(=C(C=C3C(=O)C(=C2S1)C(=O)O)F)N4CCN(CC4)CC5=C(OC(=O)O5)C

Origin of Product

United States

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